2,4-Dichloro-5,7-dimethoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

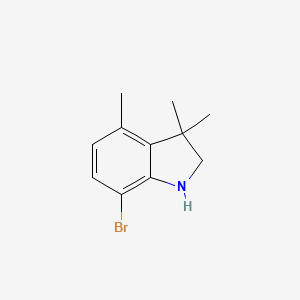

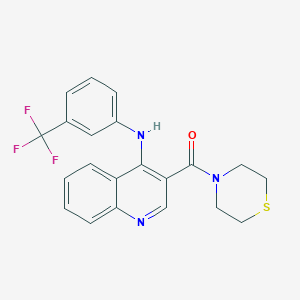

2,4-Dichloro-5,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9Cl2NO2 . It has a molecular weight of 258.1 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,4-Dichloro-5,7-dimethoxyquinoline is1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms. Physical And Chemical Properties Analysis

2,4-Dichloro-5,7-dimethoxyquinoline is a white to yellow solid . It has a molecular weight of 258.1 .Scientific Research Applications

Synthetic Approaches and Chemical Properties

- Sonochemical Dehalogenation : 2,4-Dichloro-5,7-dimethoxyquinoline undergoes sonochemical dehalogenation, a chemical reaction facilitated by ultrasound. This process is significant in synthetic chemistry for producing dimethoxyquinolines, which are otherwise challenging to synthesize through conventional methods like the Skraup reaction (Osborne & Warmsley, 1994).

Biological and Medicinal Applications

Antimicrobial Activity : Some derivatives of 2,4-Dichloroquinoline, including those with 5,7-dimethoxy groups, have shown antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, exhibiting significant antibacterial activity (Bawa et al., 2009).

Immunosuppressive Activity : Certain 5,7-dimethoxyquinolin-4-yl derivatives, including 2,6-dichlorobenzoate and 4-methylbenzenesulfonate, have demonstrated potent immunosuppressive activity without significant cytotoxicity. These compounds inhibit T cell activation, suggesting potential applications in immunology and treatment of autoimmune diseases (Liu et al., 2009).

Physicochemical Studies

- Solubility and Crystallization : Research on the solubility and crystallization behaviors of 2,4-Dichloro-5,7-dimethoxyquinoline derivatives provides insights into their physicochemical properties. These studies are crucial for understanding their stability, formulation, and potential applications in various industries (Yang et al., 2019).

Potential Therapeutic Properties

- Anticancer Activity : Certain phenolic compounds like 5,7-dichloro-8-hydroxyquinoline exhibit cytotoxic effects, particularly against lung cancer cells. These findings suggest potential therapeutic applications in oncology (Wen et al., 2022).

Safety and Hazards

properties

IUPAC Name |

2,4-dichloro-5,7-dimethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWSVNPTMQTYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5,7-dimethoxyquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

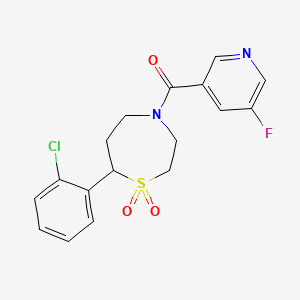

![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)

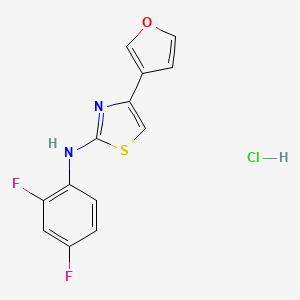

![(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2830012.png)

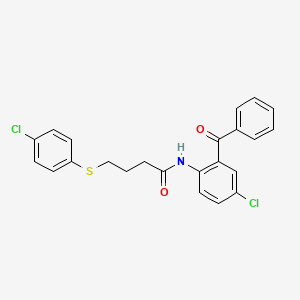

![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)